Ancriviroc

CCR5 pharmacology receptor binding viral entry

Ancriviroc is a critical tool compound for three specialized research applications: (1) SAR Benchmark – with Ki=2.0 nM and antiviral IC50=0.4–9 nM, it is the essential intermediate reference between TAK-779 and vicriviroc for validating CCR5 antagonist potency; (2) hERG Cardiotoxicity Control – its pronounced hERG IC50 of 1.1 µM makes it an ideal positive control for patch-clamp assays and in silico cardiotoxicity models; (3) Cross-Species Comparator – differential human/rhesus/mouse CCR5 activity enables preclinical model validation. Selection over other -viroc compounds is justified by its well-characterized oximino-piperidino-piperidine scaffold and documented PK profile (rat F=63%).

Molecular Formula C28H37BrN4O3
Molecular Weight 557.5 g/mol
CAS No. 305792-46-5
Cat. No. B3062553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncriviroc
CAS305792-46-5
Synonyms4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125
Molecular FormulaC28H37BrN4O3
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESCCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br
InChIInChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+
InChIKeyZGDKVKUWTCGYOA-URGPHPNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ancriviroc (SCH 351125) Procurement Guide: A Benchmark CCR5 Antagonist for HIV Entry Inhibition Research


Ancriviroc (SCH 351125, CAS 305792-46-5/370893-06-4) is a small-molecule C-C chemokine receptor type 5 (CCR5) antagonist, originally developed by Schering-Plough as an orally bioavailable inhibitor of HIV-1 entry [1]. It is a member of the oximino-piperidino-piperidine amide class, characterized by its specific binding to the CCR5 coreceptor, thereby preventing the conformational changes required for viral gp120 engagement and subsequent cellular infection [2]. Ancriviroc reached Phase I clinical trials for the treatment of HIV-1 infection before development was discontinued, yet it remains a valuable tool compound for investigating CCR5-mediated viral entry, receptor pharmacology, and as a reference standard in the development of novel entry inhibitors [1]. Its well-defined mechanism, extensive in vitro and in vivo characterization, and direct lineage to the more clinically advanced vicriviroc establish its role as a critical comparator and foundational tool in CCR5 research [2].

Why Ancriviroc Cannot Be Casually Substituted: Critical Differences in CCR5 Antagonist Profiles


The 'generic' substitution of one CCR5 antagonist for another is scientifically unjustified due to significant inter-compound variability in receptor binding kinetics, antiviral potency against diverse viral panels, species-dependent pharmacology, off-target liability (notably hERG channel inhibition), and pharmacokinetic (PK) behavior. While all '-viroc' compounds share a common mechanism, their distinct molecular scaffolds dictate unique pharmacological fingerprints. For instance, Ancriviroc (SCH-C) served as the direct predecessor to vicriviroc (SCH-D), which was specifically optimized to improve upon SCH-C's antiviral potency, receptor affinity, and, most critically, to mitigate SCH-C's pronounced hERG channel inhibition that led to its clinical discontinuation [1]. Furthermore, Ancriviroc demonstrates a unique species selectivity profile compared to other CCR5 antagonists like maraviroc and TAK-779, exhibiting differential activity at human, rhesus, and mouse CCR5 receptors, which profoundly impacts the selection of appropriate in vivo models [2]. Therefore, Ancriviroc must be selected with a clear understanding of its specific quantitative profile relative to these comparators, as detailed in the evidence below.

Quantitative Evidence Guide: Ancriviroc vs. Key CCR5 Antagonist Comparators (Vicriviroc, Maraviroc, TAK-779)


Receptor Binding Affinity: Ancriviroc's CCR5 Ki as a Benchmark for Follow-on Compounds

Ancriviroc demonstrates high-affinity binding to the human CCR5 receptor with a reported inhibition constant (Ki) of 2.0 nM in competition binding assays against the chemokine RANTES [1]. In a direct head-to-head comparison using the same experimental system, the follow-on compound vicriviroc (SCH 417690) exhibited a Ki of 0.8 nM, representing a 2.5-fold increase in binding affinity [2]. Another comparator, the first-generation CCR5 antagonist TAK-779, showed a Ki of 1.1 nM in similar assays [3]. This quantitative hierarchy establishes Ancriviroc's binding affinity as the key intermediate benchmark that defined the optimization trajectory from early CCR5 antagonists like TAK-779 to the more potent vicriviroc [2].

CCR5 pharmacology receptor binding viral entry small molecule antagonist

Antiviral Potency: Broad-Spectrum IC50 Range and Direct Comparison to Vicriviroc

Ancriviroc demonstrates broad and potent antiviral activity against a panel of primary HIV-1 isolates that utilize CCR5 for entry (R5-tropic viruses), with mean 50% inhibitory concentrations (IC50s) ranging from 0.4 to 9 nM [1]. In direct comparative antiviral assays, the follow-on compound vicriviroc was consistently more active than Ancriviroc in inhibiting viral replication across a panel of genetically diverse and drug-resistant HIV-1 isolates [2]. For instance, against the prototypical R5 laboratory strain HIV-1 Ba-L, Ancriviroc showed an IC50 of approximately 1-2 nM, whereas vicriviroc exhibited sub-nanomolar potency, with an IC50 of approximately 0.5 nM [2]. Another comparator, maraviroc, demonstrates an IC50 of 6.4 nM in blocking HIV-1 gp120 binding to CCR5 in similar entry inhibition assays [3].

HIV-1 antiviral assay IC50 R5-tropic virus entry inhibitor

In Vivo Pharmacokinetics: Oral Bioavailability in Preclinical Species and Comparison to Vicriviroc

Ancriviroc is orally bioavailable in preclinical species, demonstrating absorption of 57 ± 25% in rat and 80 ± 34% in monkey, with corresponding oral bioavailabilities of 63 ± 31% and 52 ± 50%, respectively [1]. However, a direct head-to-head PK comparison revealed that the follow-on compound vicriviroc (SCH 417690) was specifically optimized for a superior PK profile. In the same studies, vicriviroc exhibited near-complete absorption (100 ± 15% in rat, 95 ± 14% in monkey) and substantially higher oral bioavailability (100 ± 54% in rat, 89 ± 13% in monkey) [1]. Furthermore, vicriviroc achieved higher maximal plasma concentrations (Cmax: 4.3 μM vs. 2.5 μM in rat) and had a longer half-life (7.9 h vs. 5.4 h in rat) [1].

pharmacokinetics oral bioavailability preclinical development ADME rat monkey

Cardiac Safety Liability (hERG Inhibition): A Key Differentiator and Primary Reason for Clinical Discontinuation

A critical differentiator for Ancriviroc is its potent inhibition of the human ether-à-go-go-related gene (hERG) potassium ion channel, a known surrogate for cardiac QT prolongation and a significant safety liability. In vitro patch-clamp assays show that Ancriviroc inhibits hERG current with an IC50 of 1.1 μM . This potent hERG activity was the primary factor leading to the termination of Ancriviroc's clinical development [1]. In stark contrast, the follow-on compound vicriviroc was specifically designed to minimize this liability, demonstrating a >5-fold reduction in hERG potency with an IC50 of 5.8 μM . This diminished affinity for the hERG channel was confirmed in functional assays, which suggested a significantly reduced potential for cardiac effects with vicriviroc compared to Ancriviroc [2].

hERG channel cardiac safety QT prolongation ion channel toxicology

Optimal Research and Industrial Application Scenarios for Ancriviroc


Pharmacological Benchmarking and SAR Studies in CCR5 Antagonist Development

Ancriviroc serves as an essential intermediate benchmark for structure-activity relationship (SAR) studies and for validating assay systems in CCR5 antagonist development programs. Its receptor binding affinity (Ki = 2.0 nM) and broad antiviral potency (IC50 range 0.4-9 nM) provide a well-defined reference point that falls between early antagonists like TAK-779 and the more potent, clinically advanced vicriviroc [1]. By using Ancriviroc as a standard comparator, researchers can quantitatively assess whether novel compounds offer a meaningful improvement in potency and, more importantly, can track the specific molecular modifications that led from Ancriviroc's profile to the improved properties of vicriviroc .

In Vitro and In Vivo Cardiac Toxicology and hERG Channel Studies

Due to its pronounced hERG channel inhibition (IC50 = 1.1 μM), Ancriviroc is a uniquely valuable tool compound for investigating the structural and pharmacological basis of drug-induced QT prolongation [1]. It is the ideal positive control in hERG patch-clamp assays and for validating in silico models of cardiotoxicity . Furthermore, Ancriviroc's clinical development was specifically terminated due to this hERG activity, making it a critical compound for studying the translational relevance of preclinical cardiac safety signals and for comparing the hERG liability of other '-viroc' class compounds . Its use is particularly relevant when the goal is to induce and study a quantifiable cardiac safety signal.

Comparative Pharmacokinetic and ADME Studies

Ancriviroc's moderate oral bioavailability (rat F=63%, monkey F=52%) and pharmacokinetic profile (Cmax 2.5 μM, t1/2 5.4 h in rat) establish it as the key baseline for comparative ADME studies within the oximino-piperidino-piperidine series [1]. Researchers investigating formulation strategies, prodrug approaches, or the impact of specific structural motifs on absorption, distribution, metabolism, and excretion (ADME) can use Ancriviroc as the reference 'problem' compound from which vicriviroc's superior profile (e.g., rat F=100%, Cmax 4.3 μM) was engineered [1]. This allows for direct, quantitative assessment of how chemical modifications translate to improved PK outcomes [1].

Investigation of Species-Selective Pharmacology of CCR5 Antagonists

Ancriviroc exhibits a unique species selectivity profile, with differential activity at human, rhesus, and mouse CCR5 receptors [1]. This property makes it a valuable tool for cross-species pharmacology studies and for validating the appropriateness of different animal models in preclinical CCR5 research. Understanding these species-specific differences is critical for translating in vitro findings to in vivo efficacy and safety studies, and Ancriviroc serves as a well-characterized reference point for such comparative investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ancriviroc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.